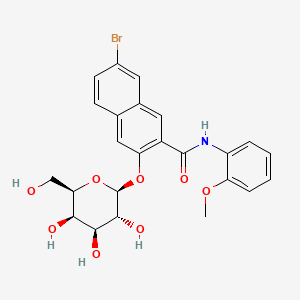

Naphthol AS-BI beta-D-galactopyranoside

説明

Naphthol AS-BI β-D-galactopyranoside is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . This product enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

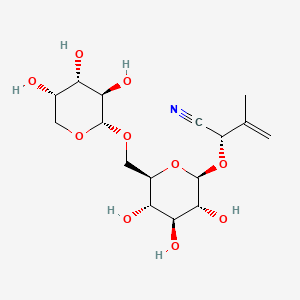

Molecular Structure Analysis

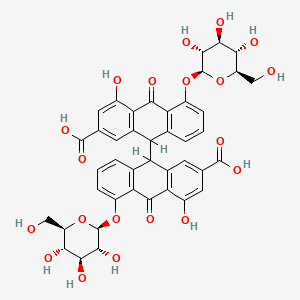

The molecular formula of Naphthol AS-BI β-D-galactopyranoside is C24H24NO8Br . It has a molecular weight of 534.35 . The structure includes a naphthalene carboxamide group, a bromo group, a β-D-galactopyranosyloxy group, and a methoxyphenyl group .Chemical Reactions Analysis

Naphthol AS-BI β-D-galactopyranoside is known to be a histochemical substrate for β-glucosidase . It hydrolyzes to form indolyl .Physical And Chemical Properties Analysis

Naphthol AS-BI β-D-galactopyranoside is a solid substance . It is typically stored at temperatures around −20°C .科学的研究の応用

Biomedical Research

Application Summary

Naphthol AS-BI beta-D-galactopyranoside is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . This product enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Methods of Application

The specific methods of application can vary depending on the research context. Generally, this compound would be used in assays to measure the activity of beta-galactosidase in cell or tissue samples.

Results or Outcomes

The results obtained from these studies can provide insights into the role of beta-galactosidase in various cellular processes and diseases .

ELISA Applications

Application Summary

Naphthol AS-BI beta-D-galactopyranoside is used as a colorimetric substrate for ELISA applications involving beta-galactosidase (b-Gal) as the reporter enzyme .

Methods of Application

In ELISA studies, when using beta-Galactosidase as the label for proteins, a variety of substrates are available, including Naphthol-AS-Bl-beta-D-galactopyranosidase (Nap-Gal) . The substrate yields a yellow product that is easily detectable in the visual range after stopping the reaction with 1M Sodium Carbonate .

Results or Outcomes

The product formed is completely soluble and has a high extinction coefficient at 405nm . This allows for easy detection and quantification of the labeled proteins in the ELISA assay .

Drug Discovery

Application Summary

Naphthol AS-BI beta-D-galactopyranoside can be employed in drug discovery to screen potential inhibitors or activators of beta-galactosidase .

Methods of Application

In drug discovery, this compound can be used in assays to test the effects of potential drugs on the activity of beta-galactosidase. The specific methods can vary depending on the experimental design and the type of drug being tested .

Results or Outcomes

The results from these studies can help identify potential drugs that can modulate the activity of beta-galactosidase, which could be useful for treating diseases related to this enzyme .

Inhibition Studies

Application Summary

Naphthol AS-BI beta-D-galactopyranoside has been shown to inhibit beta-galactosidase activity in mice by competitive inhibition .

Methods of Application

In these studies, the compound is typically administered to mice, and the activity of beta-galactosidase is measured. The specific methods can vary depending on the research context .

Results or Outcomes

The results from these studies can provide insights into the mechanisms of beta-galactosidase and how it can be modulated, which could have implications for the treatment of diseases related to this enzyme .

Safety And Hazards

特性

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthol AS-BI beta-D-galactopyranoside | |

CAS RN |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)

![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)

![5-[(4-Methyl-1-piperidinyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1216358.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1216361.png)

![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)